

# The Economic and Efficacious Divide: Pregabalin Versus Traditional Analgesics in Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Pregabalin |           |
| Cat. No.:            | B1679071   | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

The management of chronic pain, particularly neuropathic pain, presents a significant clinical and economic challenge. While traditional analgesics, including non-steroidal anti-inflammatory drugs (NSAIDs), opioids, and tricyclic antidepressants, have long been the cornerstone of treatment, the introduction of newer agents like **pregabalin** has shifted the therapeutic landscape. This guide provides an objective comparison of the cost-effectiveness of **pregabalin** against these traditional analgesics, supported by experimental data and detailed methodologies, to inform research and drug development in the field of pain management.

### **Data Presentation: A Quantitative Comparison**

The following tables summarize the key quantitative data from various studies, offering a comparative view of the cost-effectiveness of **pregabalin** and traditional analgesics.

Table 1: Cost-Effectiveness of **Pregabalin** vs. Tricyclic Antidepressants (Amitriptyline) for Diabetic Peripheral Neuropathy



| Metric                            | Pregabalin                                  | Amitriptyline                                                              | Incremental<br>Cost-<br>Effectiveness<br>Ratio (ICER) | Source |
|-----------------------------------|---------------------------------------------|----------------------------------------------------------------------------|-------------------------------------------------------|--------|
| Efficacy (Mean<br>VAS Difference) | Statistically<br>significant pain<br>relief | Statistically significant, and superior pain relief compared to pregabalin | -₹11.46<br>(Amitriptyline<br>dominates<br>pregabalin) | [1][2] |
| Cost per Tablet (INR)             | ₹9.01                                       | ₹1.67                                                                      | N/A                                                   | [1]    |

Note: VAS stands for Visual Analogue Scale for pain. A negative ICER indicates that the comparator (in this case, amitriptyline) is both more effective and less costly.

Table 2: Cost-Effectiveness of **Pregabalin** vs. "Usual Care" (including NSAIDs and weak opioids) for Chronic Cervical Pain with a Neuropathic Component (Japan)

| Metric           | Pregabalin-<br>containing<br>Treatments | Usual Care | Incremental Cost- Effectiveness Ratio (ICER) per QALY Gained | Source |
|------------------|-----------------------------------------|------------|--------------------------------------------------------------|--------|
| Total Cost (JPY) | ¥61,779                                 | ¥26,428    | ¥970,314 (Payer<br>Perspective)                              | [3][4] |
| QALYs            | 0.763                                   | 0.727      | ¥458,307<br>(Societal<br>Perspective)                        | [3][4] |

Note: QALY stands for Quality-Adjusted Life Year. The societal perspective includes productivity losses.



Table 3: Cost-Effectiveness of NSAIDs and Opioids for Knee Osteoarthritis (for context on traditional analgesic costs)

| Treatment Strategy              | Incremental Cost<br>per QALY Gained<br>(USD) | Comparison                    | Source |
|---------------------------------|----------------------------------------------|-------------------------------|--------|
| Prescription Ibuprofen          | Cost-saving                                  | vs. Standard of Care          | [5]    |
| OTC Naproxen                    | \$54,800                                     | vs. Prescription<br>Ibuprofen | [5]    |
| Prescription Naproxen + OTC PPI | \$76,700                                     | vs. OTC Naproxen              | [5]    |
| Tramadol (Opioid)               | Dominated by<br>Naproxen regimens            | N/A                           | [5]    |

Note: "Dominated" means the treatment is both more costly and less effective than the comparator.

### Experimental Protocols: A Closer Look at the Methodologies

The data presented above is derived from rigorous clinical and economic studies. Below are the detailed methodologies for the key experiments cited.

# Study of Pregabalin vs. Amitriptyline for Diabetic Peripheral Neuropathy

- Study Design: This was a comparative study evaluating the efficacy, safety, and cost-effectiveness of amitriptyline and **pregabalin** in patients with diabetic peripheral neuropathy. [1][2]
- Participants: Patients diagnosed with diabetic peripheral neuropathy experiencing pain.
- Intervention: Patients were randomized to receive either amitriptyline or pregabalin.



- Primary Outcome Measures:
  - Efficacy: Assessed using the Visual Analogue Scale (VAS) and the Neuropathic Pain
     Symptom Inventory (NPSI) before and after therapy.[1]
  - Safety: Documentation of adverse drug reactions.
- Economic Analysis:
  - The Incremental Cost-Effectiveness Ratio (ICER) was calculated using the difference in the cost of the drugs and the difference in the mean VAS scores.
  - The cost per tablet was based on the average costs of various brands available.[1]

## Study of Pregabalin vs. "Usual Care" for Chronic Cervical Pain with a Neuropathic Component

- Study Design: A cost-effectiveness analysis using a Markov cohort simulation model.[3][4]
- Participants: Patients with chronic cervical pain with a neuropathic pain component (radiating pain to the upper limb).[3][4]
- Interventions:
  - Pregabalin-containing treatments: Pregabalin with or without other analgesics.[3][4]
  - Usual care: Other analgesics alone, including NSAIDs, weak opioids, antidepressants, and antiepileptic drugs.[3][4]
- Time Horizon: 12 months.[3][4]
- Model States: Patients could transition between three states of pain severity: no/mild, moderate, and severe.[3][4]
- Data Sources: Data were derived from a previous 8-week observational study.[3][4]
- Outcome Measures:



- Effectiveness: Measured in Quality-Adjusted Life-Years (QALYs), calculated using the EuroQol five-dimensional, five-level questionnaire.[3]
- Costs: Included medical costs and productivity losses.[3][4]
- Economic Analysis: The Incremental Cost-Effectiveness Ratio (ICER) was calculated from both a healthcare payer and a societal perspective.[3][4]

# Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental design, the following diagrams have been generated using the DOT language.



Click to download full resolution via product page

Pregabalin's Mechanism of Action





Click to download full resolution via product page

Opioid Receptor Signaling Pathway









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A Cost-Effectiveness Analysis Of Pregabalin For The Treatment Of Patients With Chronic Cervical Pain With A Neuropathic Component In Japan PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cost-effectiveness of nonsteroidal anti-inflammatory drugs and opioids in the treatment of knee osteoarthritis in older patients with multiple comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Economic and Efficacious Divide: Pregabalin Versus Traditional Analgesics in Pain Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679071#evaluating-the-cost-effectiveness-of-pregabalin-versus-traditional-analgesics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com